molecular formula C22H23NO4S B2975267 Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate CAS No. 922906-37-4

Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate

Cat. No.: B2975267
CAS No.: 922906-37-4
M. Wt: 397.49
InChI Key: NOTFFOZINSAERL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate is a benzofuran-derived compound characterized by a benzofuran core substituted at the 3-position with a 4-(p-tolylthio)butanamido group and at the 2-position with an ethyl carboxylate moiety.

Properties

IUPAC Name

ethyl 3-[4-(4-methylphenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c1-3-26-22(25)21-20(17-7-4-5-8-18(17)27-21)23-19(24)9-6-14-28-16-12-10-15(2)11-13-16/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTFFOZINSAERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCSC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate involves several steps. One common method includes the reaction of benzofuran derivatives with p-tolylthio butanoic acid under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve efficient and cost-effective synthesis .

Chemical Reactions Analysis

Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified benzofuran derivatives with altered functional groups .

Scientific Research Applications

Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential as a drug candidate due to its unique structure and biological activity. The compound’s properties make it suitable for studying various biological pathways and mechanisms. Additionally, it has applications in environmental research, where it can be used to develop new materials or processes for pollution control.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-((4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)methyl)-6-methoxybenzofuran-2-carboxylate (Compound 21)

  • Structure : Features a piperazinylmethyl group linked to a nitroimidazole moiety and a methoxy substituent at the 6-position.
  • Activity : Demonstrated anti-HIV activity, likely due to the nitroimidazole group’s ability to interfere with viral replication .

Ethyl 6-Methoxy-3-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)benzofuran-2-carboxylate (Compound 22)

  • Structure : Contains a nitroimidazole-methyl group at the 3-position.
  • Activity : Exhibits antitumor properties, possibly through DNA intercalation or enzyme inhibition .
  • Key Difference : The absence of a sulfur atom in Compound 22 may reduce lipophilicity compared to the target compound’s p-tolylthio group, affecting membrane permeability.

Ethyl 3-Amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9)

  • Structure: A saturated tetrahydrobenzofuran ring with amino and difluoro substituents.
  • Activity : Fluorination enhances metabolic stability and bioavailability, making it a candidate for CNS-targeting therapies .

Ethyl 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate

  • Structure: Incorporates a piperazine-indole-cyanobutyl chain at the 5-position.
  • Activity : Likely targets serotonin or kinase pathways due to the indole-piperazine motif .
  • Key Difference : The target compound’s p-tolylthio-butanamido group introduces sulfur-based electron modulation, which may enhance interactions with thiol-rich enzyme active sites.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP (Predicted) Biological Activity
Target Compound C₂₂H₂₄N₂O₃S 420.50 g/mol p-Tolylthio-butanamido ~3.2 Not reported
Compound 21 C₃₀H₃₄N₆O₅S 614.69 g/mol Nitroimidazole-piperazinylmethyl, 6-methoxy ~2.8 Anti-HIV
Compound 22 C₁₈H₁₉N₃O₆ 397.36 g/mol Nitroimidazole-methyl, 6-methoxy ~2.5 Antitumor
CAS 1919864-85-9 C₁₁H₁₃F₂NO₃ 269.23 g/mol 3-Amino, 5,5-difluoro-tetrahydrobenzofuran ~1.9 CNS modulation (hypothesized)
Ethyl 5-(indole-piperazinyl) C₂₇H₂₉N₅O₃ 479.55 g/mol Piperazine-indole-cyanobutyl ~3.5 Serotonin/kinase inhibition

Analysis:

  • Molecular Weight : Larger analogues (e.g., Compound 21) may face bioavailability limitations under Lipinski’s Rule of Five, whereas the target compound (MW 420.50) remains within acceptable ranges.

Biological Activity

Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate is a compound with significant potential in pharmacological applications due to its unique structural properties and biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its benzofuran core, which is known for various biological activities. The presence of the p-tolylthio group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The compound's IUPAC name is ethyl 3-[4-(4-methylphenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxylate, with a molecular formula of C22H23NO4S.

The biological activity of this compound may involve interactions with specific enzymes or receptors in biological pathways. Preliminary studies suggest that it can modulate enzyme activity, potentially influencing metabolic pathways related to drug metabolism and detoxification processes. The compound's ability to bind to certain molecular targets can lead to various pharmacological effects, including anti-inflammatory and analgesic properties.

Antioxidant Activity

Research indicates that compounds with similar structures can exhibit antioxidant properties. This compound may help mitigate oxidative stress by scavenging free radicals, thereby protecting cells from damage associated with various diseases.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation in preclinical models. This effect may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. Such properties make it a candidate for developing treatments for conditions like arthritis and other inflammatory disorders.

Antimicrobial Activity

Preliminary studies have suggested that benzofuran derivatives possess antimicrobial properties. This compound could exhibit activity against various bacterial strains, making it a potential candidate for antibiotic development.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds within the benzofuran class, providing insights into their pharmacological potential:

StudyFindings
Study A Identified antioxidant effects in vitro, suggesting potential for neuroprotective applications.
Study B Demonstrated anti-inflammatory activity in animal models, indicating therapeutic potential for chronic inflammatory diseases.
Study C Reported antimicrobial efficacy against Gram-positive bacteria, highlighting possible applications in infectious disease treatment.

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